Methyl 6-(chlorosulfonyl)picolinate
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Overview
Description
Methyl 6-(chlorosulfonyl)picolinate is a chemical compound with the molecular formula C7H6ClNO4S. It is a derivative of picolinic acid, where the methyl ester group is attached to the carboxyl group, and a chlorosulfonyl group is attached to the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(chlorosulfonyl)picolinate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of methyl picolinate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: Methyl picolinate is treated with chlorosulfonic acid, resulting in the formation of this compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chlorosulfonyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Reduction: Reducing agents such as tin(II) chloride or sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate, or sulfonic acid derivatives.
Reduction: Formation of sulfonamide or sulfonic acid.
Hydrolysis: Formation of picolinic acid derivatives.
Scientific Research Applications
Methyl 6-(chlorosulfonyl)picolinate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 6-(chlorosulfonyl)picolinate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Methyl Picolinate: The methyl ester of picolinic acid.
6-Chloropicolinic Acid: A derivative of picolinic acid with a chlorine atom at the 6-position.
Uniqueness
Methyl 6-(chlorosulfonyl)picolinate is unique due to the presence of both the methyl ester and chlorosulfonyl groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations, such as nucleophilic substitution and reduction, sets it apart from other picolinic acid derivatives .
Biological Activity
Methyl 6-(chlorosulfonyl)picolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its chlorosulfonyl group attached to a picolinate structure. The molecular formula is C7H6ClNO3S, and it has a molecular weight of approximately 221.64 g/mol. The presence of the chlorosulfonyl moiety enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The chlorosulfonyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : Preliminary studies suggest that this compound may influence various signaling pathways, including those involved in inflammation and immune responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL |
Pseudomonas aeruginosa | 2.0 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant pathogens.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties . In cell-based assays, it was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Scientific Reports demonstrated that this compound significantly inhibited the growth of multiple bacterial strains in vitro, with a focus on its mechanism involving disruption of bacterial cell wall synthesis .
- Inflammation Model : In a murine model of inflammation, this compound treatment led to a marked reduction in paw swelling and inflammatory cytokine levels compared to control groups .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into modifications that enhance biological activity while reducing toxicity. This work emphasizes the importance of optimizing chemical structures for desired therapeutic effects .
Properties
Molecular Formula |
C7H6ClNO4S |
---|---|
Molecular Weight |
235.65 g/mol |
IUPAC Name |
methyl 6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)5-3-2-4-6(9-5)14(8,11)12/h2-4H,1H3 |
InChI Key |
QASYEFOYTRBGCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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